4-Methyl-6,7-dihydrothieno[3,2-c]pyridine
Overview
Description
“4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H9NS . It is related to the class of compounds known as thienopyridines .
Molecular Structure Analysis
The molecular structure of “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” includes a thieno[3,2-c]pyridine core with a methyl group attached . The molecular weight of the compound is 151.232 g/mol .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” are complex and can involve various reagents and conditions . The specific reactions and conditions can vary depending on the desired end product.Scientific Research Applications
Synthesis of Novel Compounds
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is used in the synthesis of various novel compounds. For instance, its reaction with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines, which have been explored for their potential applications in chemical research (Ábrányi‐Balogh et al., 2013). Additionally, its involvement in Suzuki and Sonogashira cross-coupling reactions has been studied, highlighting its versatility in organic synthesis.
Role in Inhibiting Nitric Oxide Synthase
Research has demonstrated that certain derivatives of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, such as 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines, are potent inhibitors of inducible and neuronal nitric oxide synthase. This inhibition can be modulated by varying the substituents, which may have implications for therapeutic research (Beaton et al., 2001).
Antimicrobial Applications
A novel compound synthesized using 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, namely 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol (HTPSMQol), has been found to exhibit higher antimicrobial activity compared to its metal complexes and is comparable to Ciprofloxacin. This suggests its potential use in the development of new antimicrobial agents (Patel et al., 2011).
Catalytic Applications
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is also involved in catalytic methods that introduce a methyl group onto the aromatic ring. This process, related to hydrogen borrowing, uses feedstock chemicals like methanol and formaldehyde as key reagents. It demonstrates the compound's role in innovative catalytic reactions, contributing to the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).
Future Directions
properties
IUPAC Name |
4-methyl-6,7-dihydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBACFEOQYFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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